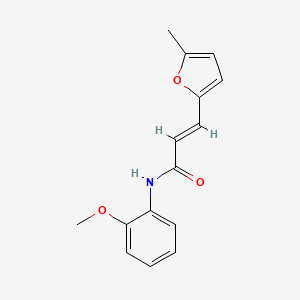
(E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. Although the specific synthesis of (E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is not directly mentioned in the available literature, similar compounds have been synthesized through reactions involving acryloyl chloride with amines or anilines in the presence of base catalysts. For example, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide involves reacting 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by a reaction with acryloyl chloride and triethylamine (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is characterized by X-ray crystallography, NMR, IR, and mass spectroscopy. Studies on similar compounds show the presence of distinct E and Z isomers, confirmed by X-ray diffraction. The molecular electrostatic potential (MEP) maps of these compounds reveal reactive regions, indicating areas of potential chemical activity (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including Michael addition, nucleophilic substitution, and polymerization. The α,β-unsaturated carbonyl group in their structure reacts easily with nucleophiles. For instance, interaction studies with amino acids and DNA highlight the reactivity of acrylamide derivatives through Michael addition and nucleophilic reactions (Ou et al., 2020).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, phase behavior, and thermal properties, are crucial for their application in various fields. Studies on poly(meth)acrylamides show that these polymers are water-soluble at low temperatures and exhibit thermosensitive properties, indicating a diverse range of applications from drug delivery to materials science (Du et al., 2010).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as reactivity ratios, polymerization behavior, and interactions with other molecules, are essential for understanding their utility in synthetic chemistry. Controlled radical polymerization techniques, like RAFT, have been employed to synthesize homopolymers with specific molecular weights and polydispersity, showcasing the versatility of acrylamide derivatives in polymer science (Mori et al., 2005).
Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives, such as (E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research conducted by Abu-Rayyan et al. (2022) on similar acrylamide derivatives showed significant corrosion inhibition properties on copper in nitric acid solutions, indicating potential applications in material protection and industrial maintenance (Abu-Rayyan et al., 2022).
Cytotoxicity and Anticancer Properties
Acrylamide derivatives are also explored for their cytotoxic properties against cancer cells. A study by Hassan et al. (2014) synthesized various acrylamide derivatives and evaluated their cytotoxic activity, demonstrating their potential in the development of anticancer drugs (Hassan et al., 2014).
Polymer Science Applications
In the field of polymer science, acrylamide derivatives are used to create thermoresponsive polymers. Research by Du et al. (2010) developed poly(meth)acrylamide derivatives with unique aqueous solution properties, useful in various industrial and biomedical applications (Du et al., 2010).
Optically Active Polymers
The synthesis of optically active polymers using acrylamide derivatives has been investigated. A study by Lu et al. (2010) focused on acrylamide derivatives with oxazoline pendants, showing the influence of stereoregularity on chiroptical properties and chiral recognition, which is important in creating materials with specific optical properties (Lu et al., 2010).
Fluorescence Studies and Binding Properties
Studies have also been conducted on the interaction of acrylamide derivatives with proteins. Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, similar in structure to (E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide, and investigated their fluorescence binding with bovine serum albumin. This research contributes to understanding the interaction of synthetic compounds with biological molecules (Meng et al., 2012).
Propriétés
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-7-8-12(19-11)9-10-15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGLYCXRFECEN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

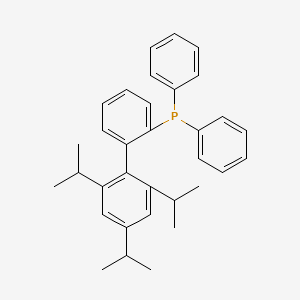
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)
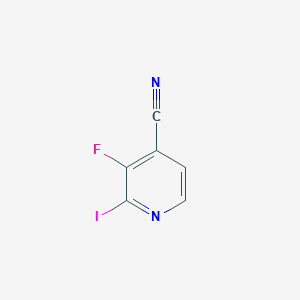

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

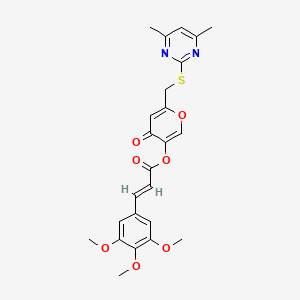
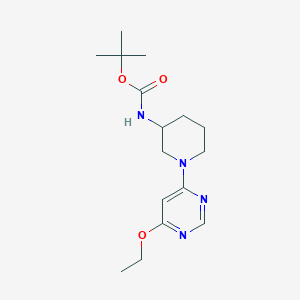
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)
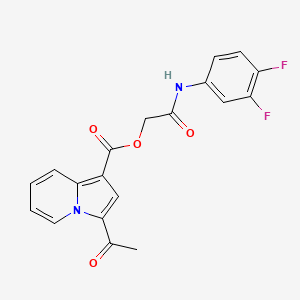
![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)